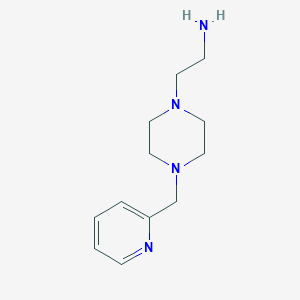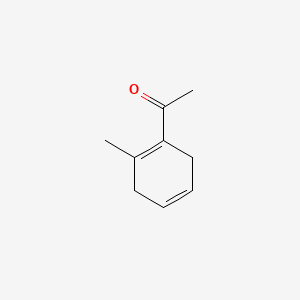![molecular formula C10H9N3O B13828663 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one CAS No. 41740-49-2](/img/structure/B13828663.png)
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system that includes an imidazole ring and a quinoxaline ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a base to form the quinoxaline ring, followed by cyclization with an imidazole derivative . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted imidazoquinoxalines.
Aplicaciones Científicas De Investigación
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]quinoxalines: Similar in structure but differ in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a]quinoxalines: Contain a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxalines: Feature a thiazole ring fused to the quinoxaline ring.
Uniqueness
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is unique due to its specific ring fusion pattern and the presence of a methyl group at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
41740-49-2 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
11-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C10H9N3O/c1-6-10(14)12-8-4-2-3-7-9(8)13(6)5-11-7/h2-6H,1H3,(H,12,14) |
Clave InChI |
VRQSPYXESBSCQW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=CC=CC3=C2N1C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


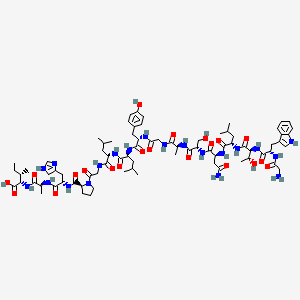
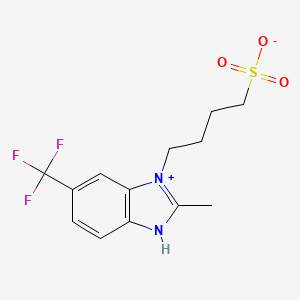
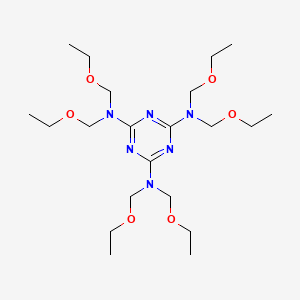
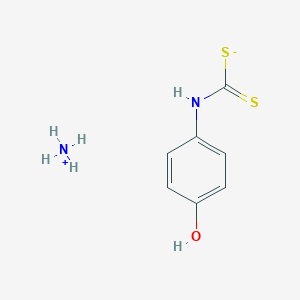
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
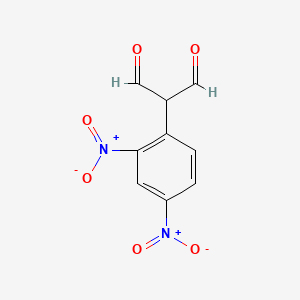
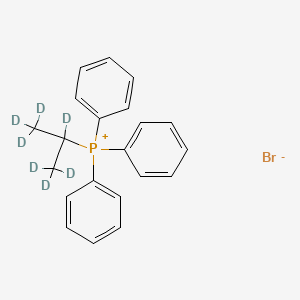
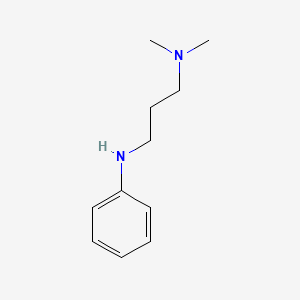

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
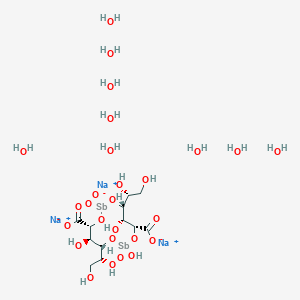
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
